4-tert-Butyl-2-o-tolylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-o-tolylmorpholine hydrochloride is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a morpholine ring substituted with a tert-butyl group and an o-tolyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-o-tolylmorpholine hydrochloride typically involves the reaction of morpholine with tert-butyl chloride and o-tolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-o-tolylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-Butyl-2-o-tolylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-o-tolylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2-(2-methylphenyl)morpholine hydrochloride
- tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride
Uniqueness
4-tert-Butyl-2-o-tolylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its tert-butyl and o-tolyl groups contribute to its steric and electronic characteristics, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
97631-14-6 |
---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
4-tert-butyl-2-(2-methylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-7-5-6-8-13(12)14-11-16(9-10-17-14)15(2,3)4;/h5-8,14H,9-11H2,1-4H3;1H |
InChI Key |
VQWVCYFORGYOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CCO2)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.